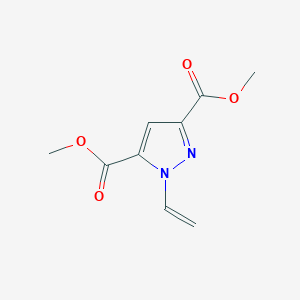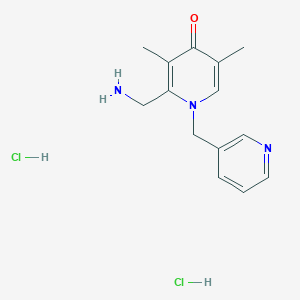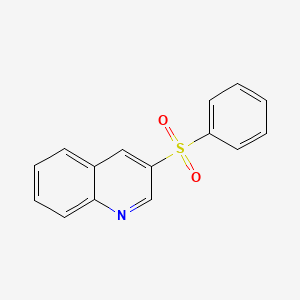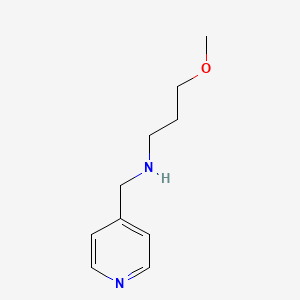![molecular formula C13H17N3S B2491531 {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine CAS No. 137309-83-2](/img/structure/B2491531.png)
{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine
Übersicht
Beschreibung
The compound "{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine" belongs to a class of chemicals that feature a benzothiazole ring connected to a piperidine ring through a methylamine linker. This structural configuration is significant in various chemical and pharmacological studies due to its unique properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzothiazole and piperidine derivatives has been explored in different studies. For instance, Katritzky et al. (1999) described the synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines, which involves reaction with allyltrimethylsilanes yielding substituted piperidines, highlighting the versatility of piperidine synthesis methods (Katritzky, Luo, & Cui, 1999).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of a compound related to {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine has been explored. This study provides insights into the physical and chemical properties of such compounds, vital for further pharmaceutical and chemical applications (Ö. Yıldırım et al., 2006).
Antihypoxic and Anticonvulsive Activity
Research has been conducted on bioanalogues of N-methyl-N-(1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]piperidin-4-yl) benzothiazol-2-amine, demonstrating antihypoxic and anticonvulsive activities in biological testing. This indicates potential therapeutic applications in treating conditions like hypoxia and convulsions (Domány et al., 1994).
Inhibitors of Lipid Peroxidation
Certain analogues of this compound have shown potent inhibitory effects on lipid peroxidation, suggesting their potential as antioxidants. This property can be crucial in developing treatments for oxidative stress-related diseases (Domány et al., 1996).
Impact on Pharmacokinetics
A study on novel anaplastic lymphoma kinase inhibitors, structurally related to this compound, highlights the impact of enzymatic hydrolysis on their pharmacokinetics. This research is crucial for understanding the metabolism and efficacy of such compounds in cancer treatment (Teffera et al., 2013).
Synthesis of Substituted Piperidines
Research into the synthesis of substituted piperidines, a category to which this compound belongs, provides valuable insights into the chemical properties and potential applications of these compounds in various fields, including medicine and chemistry (Katritzky et al., 1999).
Convergent Synthesis of Lubeluzole
The convergent synthesis of Lubeluzole, a derivative of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine, demonstrates the chemical manipulability of these compounds. This has implications for the development of new pharmaceuticals (Bruno et al., 2006).
Synthesis of Benzothiazole Derivatives
Studies on the synthesis of benzothiazole derivatives containing benzimidazole and imidazoline moieties offer insight into the structural variety and potential biological activities of these compounds (Chaudhary et al., 2011).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to inhibit various enzymes, including dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Action Environment
The synthesis of benzothiazole compounds has been related to green chemistry , suggesting that environmental factors may play a role in the synthesis and action of these compounds.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-15-11-3-1-2-4-12(11)17-13/h1-4,10H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJHYIPKWYXQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)
![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)


![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)
![4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2491463.png)




![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2491469.png)